molecular formula C7H4Cl2FNO B596438 2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone CAS No. 1374652-34-2

2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone

Cat. No. B596438
CAS RN: 1374652-34-2
M. Wt: 208.013
InChI Key: XZYAGJZPXNLQKY-UHFFFAOYSA-N
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Description

“2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” is a chemical compound with the CAS Number: 1374652-34-2 . It has a molecular weight of 208.02 . The IUPAC name for this compound is 2-chloro-1-(5-chloro-3-fluoro-2-pyridinyl)ethanone .


Molecular Structure Analysis

The InChI code for “2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” is 1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Anticancer Activity

“2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” could be used in the synthesis of compounds with anticancer activity. For instance, it can be used to develop a novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-ones derivatives, which have been found to be potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity . These pathways are over-activated in several malignancies, making them crucial targets for the development of anticancer drugs .

Antiviral Activity

Indole derivatives, which can be synthesized using “2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone”, have shown promising antiviral activity. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This suggests that “2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone”, as a precursor for the synthesis of indole derivatives, could potentially be used in the development of anti-inflammatory drugs.

Antioxidant Activity

Indole derivatives have been found to exhibit antioxidant activity . Therefore, “2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” could be used in the synthesis of antioxidants.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that “2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” could be used in the development of new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity . This suggests that “2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone” could be used in the development of antidiabetic drugs.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYAGJZPXNLQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857412
Record name 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone

CAS RN

1374652-34-2
Record name 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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